molecular formula C21H18N2OS B2606483 3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207014-35-4

3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2606483
CAS No.: 1207014-35-4
M. Wt: 346.45
InChI Key: VQAPRVFIUMTMCR-UHFFFAOYSA-N
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Description

“3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its potential as a drug target in Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives, including “this compound”, involves structural modifications of tazemetostat .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from thieno[3,2-d]pyrimidin-4-amine . The structure–activity relationship (SAR) of this compound and its derivatives has been studied .

Scientific Research Applications

Synthesis and Pharmacological Activity

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives, including structures similar to 3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, have been synthesized and investigated for their pharmacological activities. These compounds exhibit significant antibacterial and antifungal activities. For example, a study on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed higher antifungal activity against Candida fungus species compared to fluconazole, and better antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Kahveci et al., 2020).

Antitumor Potential

The thieno[2,3-d]pyrimidine scaffold has been incorporated into molecules showing promising antitumor activities. A study on the synthesis and biological activity of certain thieno[2,3-d]pyrimidine derivatives as antifolate inhibitors of purine biosynthesis demonstrated selectivity for high-affinity folate receptors over other cellular entry pathways, highlighting their potential as antitumor agents (Deng et al., 2009).

Green Synthesis Approaches

Efforts to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones in a more environmentally friendly manner have led to the development of catalytic, one-step synthesis methods. These approaches emphasize step economy, reduced catalyst loading, and easy purification, contributing to the sustainable production of this class of compounds (Shi et al., 2018).

Antibacterial and Antifungal Activities

Research into novel benzothiazole pyrimidine derivatives, including thieno[2,3-d]pyrimidine structures, has demonstrated excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy. This highlights the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Maddila et al., 2016).

Future Directions

The future directions for the research on “3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” could involve further studies on its potential as a drug target in Mycobacterium tuberculosis , and its potential as an EZH2 inhibitor .

Mechanism of Action

Properties

IUPAC Name

7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-7-9-16(10-8-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-6-4-3-5-15(17)2/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAPRVFIUMTMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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